Stilbene, 3-fluoro-, (E)-
Description
Significance of Stilbene (B7821643) Frameworks in Organic Chemistry
The stilbene scaffold, characterized by two phenyl rings linked by an ethylene (B1197577) bridge, is a fundamental building block in a diverse range of natural and synthetic compounds. researchgate.netnih.gov This structural motif is integral to phytoalexins found in plants, as well as being present in anticancer drugs and synthetic dyes. researchgate.net The versatility of the stilbene framework has spurred the development of numerous synthetic strategies to access these molecules, including the Wittig reaction, Heck cross-coupling, and olefin cross-metathesis. researchgate.netresearchgate.net Compounds based on the stilbene structure are of considerable interest in both pharmaceutical and materials chemistry due to their wide-ranging biological activities and unique photophysical properties. nih.govresearchgate.net
The Importance of (E)-Stereoisomerism in Stilbene Research
Stilbenes exist as two geometric isomers: (E)-stilbene (trans) and (Z)-stilbene (cis). researchgate.netnih.gov The (E)-isomer, where the phenyl groups are on opposite sides of the double bond, is generally more stable and more common than the sterically hindered (Z)-isomer. researchgate.netwikipedia.org This difference in stability is reflected in their physical properties; for instance, (E)-stilbene has a melting point of 125 °C, while (Z)-stilbene melts at a much lower temperature of 5-6 °C. researchgate.netwikipedia.org The stereochemistry of the central double bond is crucial as it significantly influences the biological activity and potential applications of stilbene derivatives. mdpi.com Research often focuses on the (E)-isomers due to their greater stability and often more pronounced biological effects. mdpi.com The interconversion between (E) and (Z) isomers can be induced by UV irradiation, a phenomenon that is a classic example of photochemical isomerization. wikipedia.org
Contextualizing Fluorine Substitution in Stilbene Derivatives
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.orgresearchgate.net In the context of stilbene derivatives, fluorination can enhance biological activity, improve metabolic stability, and modify electronic properties. acs.orgrsc.orgmdpi.com For example, the introduction of a fluorine moiety has been shown to improve the fungicidal activities of some stilbene compounds. acs.org This is often attributed to changes in the molecule's lipophilicity and cell membrane permeability. rsc.orgmdpi.com Furthermore, fluorine substitution can play a key role in the photobiological applications of stilbene derivatives by influencing their electronic band structure and optical properties. researchgate.net The strategic placement of fluorine atoms on the stilbene scaffold is therefore a powerful tool for fine-tuning the characteristics of these compounds for specific applications in medicinal chemistry and materials science. rsc.orgscirp.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11F |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
1-fluoro-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11F/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |
InChI Key |
NUAGVTUKHLNXKJ-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)F |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for E 3 Fluorostilbene
Established Olefination Reactions for Stilbene (B7821643) Synthesis
Olefination reactions provide direct routes to the formation of the characteristic carbon-carbon double bond of the stilbene core.
The Wittig reaction, discovered by Georg Wittig, is a cornerstone of alkene synthesis. wiley-vch.detamu.edu It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. wiley-vch.deyoutube.com The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. While versatile, the stereoselectivity of the Wittig reaction can vary depending on the nature of the ylide and the reaction conditions. tamu.edu
A significant modification of this method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wiley-vch.denrochemistry.com These phosphonate-stabilized carbanions are generally more nucleophilic than their ylide counterparts and react with aldehydes and ketones to yield alkenes. wiley-vch.de A key advantage of the HWE reaction, particularly with stabilized phosphonates, is its high stereoselectivity, predominantly forming the (E)-alkene. wiley-vch.denrochemistry.com The water-soluble dialkylphosphate byproduct is also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction. wiley-vch.de
| Reaction | Key Reagent | Primary Product | Byproduct | Typical (E/Z) Selectivity |
|---|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide | Alkene | Triphenylphosphine Oxide | Variable; depends on ylide stability |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | Alkene | Dialkyl Phosphate (B84403) Salt | High selectivity for (E)-alkene with stabilized phosphonates |
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation. rsc.org The Mizoroki-Heck reaction and the Suzuki-Miyaura coupling are particularly prominent in stilbene synthesis. nih.govuliege.be
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. uliege.bersc.org For stilbene synthesis, this typically involves reacting an aryl halide with styrene (B11656) in the presence of a palladium catalyst and a base. uliege.bewikipedia.org The reaction generally proceeds with high stereoselectivity to afford the (E)-stilbene isomer. wiley-vch.dersc.org Various palladium sources, such as palladium(II) acetate (B1210297), and ligands can be employed. wiley-vch.denih.gov
The Suzuki-Miyaura coupling reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex. wiley-vch.deacs.org This method is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. researchgate.net The stereocontrolled synthesis of (E)-stilbene derivatives can be achieved by coupling (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides, with complete retention of the alkene geometry. nih.gov
| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Key Advantage |
|---|---|---|---|---|
| Mizoroki-Heck | Aryl Halide | Alkene (e.g., Styrene) | Palladium(II) source + Base | Direct arylation of alkenes |
| Suzuki-Miyaura | Organoboron Compound | Organohalide | Palladium(0) complex + Base | High functional group tolerance |
Beyond these primary methods, several other reactions are utilized for stilbene synthesis. nih.govchemrxiv.org The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form a cinnamic acid, which can be subsequently decarboxylated. wiley-vch.de The McMurry reaction provides a route to stilbenes through the reductive coupling of two equivalents of an aldehyde or ketone using a low-valent titanium reagent. uliege.bechemrxiv.org Additionally, other palladium-catalyzed couplings such as the Negishi (organozinc) and Stille (organotin) reactions are also employed. wiley-vch.denih.gov These methods offer alternative pathways that may be advantageous for specific substrates or desired substitution patterns.
Targeted Synthesis of (E)-3-Fluorostilbene
The synthesis of the specific compound (E)-3-Fluorostilbene can be accomplished by applying the general methodologies described above, using appropriately fluorinated precursors.
The strategic disconnection of (E)-3-Fluorostilbene points to several precursor pairs depending on the chosen synthetic route.
For Wittig/HWE Reactions: The synthesis can proceed via two main pathways:
Pathway A: Reaction of 3-fluorobenzaldehyde (B1666160) with benzyltriphenylphosphonium (B107652) ylide (for Wittig) or a diethyl benzylphosphonate carbanion (for HWE). The required phosphonium salt is generated from the reaction of benzyl (B1604629) bromide with triphenylphosphine. fu-berlin.de
Pathway B: Reaction of benzaldehyde (B42025) with a 3-fluorobenzyl-derived ylide or phosphonate carbanion. The key intermediate, 3-fluorobenzyltriphenylphosphonium bromide, is synthesized from 3-fluorobenzyl bromide and triphenylphosphine.
For Mizoroki-Heck Reaction: The most direct approach involves the palladium-catalyzed coupling of a 3-fluorinated aryl halide (e.g., 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene) with styrene. uliege.bersc.org
For Suzuki-Miyaura Reaction: This route can involve the coupling of 3-fluorophenylboronic acid with (E)-2-bromostyrene or, alternatively, the reaction of (E)-styrylboronic acid with a 3-fluorinated aryl halide. nih.gov The preparation of the requisite (E)-2-phenylethenylboronic acid pinacol ester can be achieved through the hydroboration of phenylacetylene. nih.gov
Achieving the desired (E) stereochemistry is a critical aspect of the synthesis. In reactions like the HWE, stereoselectivity is governed by the thermodynamics of the reaction intermediates.
The reaction of a stabilized phosphonate carbanion with an aldehyde proceeds through the formation of an oxaphosphetane intermediate. nrochemistry.com There are two possible diastereomeric intermediates, which can be described as erythro and threo. The transition state leading to the threo intermediate, where the bulky aryl groups (e.g., phenyl and 3-fluorophenyl) are positioned on opposite sides (anti), is sterically less hindered and therefore lower in energy. juliethahn.com This thermodynamically favored anti arrangement of the bulky groups in the intermediate is the crucial factor. The subsequent elimination of the phosphate group from the threo-oxaphosphetane occurs in a syn-fashion, leading directly to the formation of the (E)-alkene as the major product. nrochemistry.com This inherent thermodynamic preference makes the HWE reaction a highly reliable method for producing (E)-stilbenes. wiley-vch.dejuliethahn.com
Similarly, palladium-catalyzed reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings have mechanisms that intrinsically favor the formation of the more stable (E)-isomer. rsc.orgnih.gov
Control of Stereochemistry in Fluorostilbene Synthesis
The biological and material properties of stilbene derivatives are highly dependent on the geometry of the central carbon-carbon double bond. The (E)-isomer (trans) and (Z)-isomer (cis) often exhibit vastly different activities and stabilities, with the (E)-form typically being the more thermodynamically stable and, in many cases, the more biologically potent isomer. nih.gov Therefore, controlling the stereochemical outcome during the synthesis of fluorostilbenes, such as (E)-3-fluorostilbene, is of paramount importance. Several classical and modern synthetic methodologies have been refined to offer high stereoselectivity, primarily yielding the desired (E)-isomer.
Key strategies for achieving stereocontrol in the synthesis of stilbenes involve the careful selection of reaction type and the tuning of reaction conditions. The most prominent methods include the Wittig reaction and its variations, like the Horner-Wadsworth-Emmons reaction, and palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction. nih.govuliege.be
The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. wikipedia.orglibretexts.org The stereochemical outcome of this reaction is heavily influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, generally lead to the formation of the thermodynamically favored (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org Conversely, non-stabilized ylides (e.g., where the substituent is an alkyl group) tend to produce the (Z)-alkene as the major product under kinetic control. wikipedia.orglibretexts.org For the synthesis of (E)-3-fluorostilbene, this would typically involve the reaction of a stabilized benzylphosphonium ylide with benzaldehyde or a 3-fluorobenzylphosphonium ylide with benzaldehyde.
A significant improvement in achieving (E)-selectivity is offered by the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wiley-vch.dejuliethahn.com These carbanions are more nucleophilic than the corresponding phosphonium ylides and the reaction almost exclusively produces the (E)-isomer. nih.govjuliethahn.com The HWE reaction's high (E)-selectivity is a major advantage, and the water-soluble phosphate byproduct is more easily removed than the triphenylphosphine oxide generated in the standard Wittig reaction. wiley-vch.de For instance, reacting 3-fluorobenzaldehyde with the anion of diethyl benzylphosphonate would be a highly effective route to (E)-3-fluorostilbene. Research has shown that a Horner-Wadsworth-Emmons reaction can afford (E)-selectivity with high yields, sometimes achieving an E/Z ratio of 99:1. nih.gov
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is another powerful tool for the stereoselective synthesis of (E)-stilbenes. uliege.bebuecher.de This reaction is renowned for its high stereoselectivity, typically yielding the trans-disubstituted alkene product. liverpool.ac.uk In the context of (E)-3-fluorostilbene synthesis, this could involve the coupling of 3-fluoroiodobenzene or 3-fluorobromobenzene with styrene in the presence of a palladium catalyst and a base. uliege.be The mechanism involves a syn-addition of the aryl-palladium complex across the double bond, followed by a syn-elimination of a palladium-hydride species, which locks in the (E)-geometry. buecher.de The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to ensure high yields and selectivity. uliege.be
Below is a data table summarizing the stereochemical control offered by these key synthetic methods.
| Synthetic Method | Reactants for (E)-3-Fluorostilbene | Typical Stereoselectivity | Key Features Influencing Stereochemistry |
| Wittig Reaction | 3-Fluorobenzyltriphenylphosphonium halide + Benzaldehyde OR Benzyltriphenylphosphonium halide + 3-Fluorobenzaldehyde | Variable; (E)-favored with stabilized ylides | The electronic nature of the ylide is crucial; stabilized ylides undergo reversible initial addition, leading to the thermodynamically more stable (E)-product. wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons Reaction | Diethyl (3-fluorobenzyl)phosphonate + Benzaldehyde OR Diethyl benzylphosphonate + 3-Fluorobenzaldehyde | Predominantly (E) (>95%) | The use of phosphonate-stabilized carbanions strongly favors the formation of the trans-alkene. The reaction is under thermodynamic control. nih.govjuliethahn.com |
| Mizoroki-Heck Reaction | 3-Fluoroiodobenzene (or bromide) + Styrene | Predominantly (E) | The reaction mechanism, involving syn-carbopalladation followed by bond rotation and syn-β-hydride elimination, inherently favors the trans product. uliege.bebuecher.deliverpool.ac.uk |
Advanced Spectroscopic Characterization of E 3 Fluorostilbene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of (E)-3-Fluorostilbene in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to map out the molecular skeleton and confirm the stereochemistry of the central double bond.
The ¹H NMR spectrum of (E)-3-Fluorostilbene provides critical information regarding the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals for the vinylic and aromatic protons.
The two protons on the ethylenic bridge (H-α and H-β) typically appear as two distinct doublets in the olefinic region of the spectrum. A key diagnostic feature is the magnitude of the coupling constant (J) between these two protons. For the (E)-isomer, this coupling constant is characteristically large (typically > 15 Hz), confirming the trans orientation of the phenyl rings across the double bond.
The aromatic region of the spectrum is more complex, showing a series of multiplets that account for the remaining nine protons distributed across the two phenyl rings. The protons on the unsubstituted phenyl ring generally exhibit predictable splitting patterns, while the signals for the protons on the 3-fluorophenyl ring are further complicated by coupling to the fluorine atom (JHF), which extends over multiple bonds.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-3-Fluorostilbene Note: Data is estimated based on typical values for stilbene (B7821643) derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-α / H-β | 6.90 - 7.20 | d, d | JHH > 15 (trans) |
| Aromatic H (unsubstituted ring) | 7.20 - 7.60 | m | - |
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the symmetric parent compound, (E)-stilbene, seven signals are observed. Due to the fluorine substituent at the 3-position, the symmetry is broken, and (E)-3-Fluorostilbene is expected to display signals for all 14 of its carbon atoms.
The carbon directly bonded to the fluorine atom (C-3) experiences a significant downfield shift due to the powerful electron-withdrawing effect of fluorine and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorinated ring also show smaller couplings (²JCF, ³JCF), which are useful for assignment.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between carbon types. libretexts.orglibretexts.org A DEPT-135 experiment would show positive signals for all methine (CH) carbons (both aromatic and vinylic) and would not show signals for the quaternary carbons (C-1, C-1', C-3), thereby simplifying the assignment process. libretexts.orgscribd.com
Table 2: Predicted ¹³C NMR Signal Assignments for (E)-3-Fluorostilbene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Expected C-F Coupling |
|---|---|---|---|
| C-α / C-β | 126 - 130 | CH | Small or none |
| Aromatic CH (unsubstituted) | 126 - 129 | CH | None |
| Aromatic CH (fluorinated) | 113 - 131 | CH | Yes (JCF) |
| C-1' (ipso, unsubstituted) | ~137 | Quaternary | None |
| C-1 (ipso, fluorinated) | ~139 | Quaternary | Yes (²JCF) |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.orgnih.gov The ¹⁹F NMR spectrum of (E)-3-Fluorostilbene is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment, providing a unique fingerprint for the compound. biorxiv.org
Furthermore, the signal will be split into a multiplet due to spin-spin coupling with neighboring protons, primarily the ortho-protons (H-2, H-4) via a three-bond coupling (³JHF) and the meta-proton (H-6) via a four-bond coupling (⁴JHF). Analysis of this splitting pattern can help confirm the substitution pattern on the aromatic ring. nih.govazom.com
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in the crowded aromatic regions of the spectra. cityu.edu.hk The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. nih.gov
In an HSQC spectrum of (E)-3-Fluorostilbene, each CH group in the molecule would produce a cross-peak corresponding to the chemical shifts of its specific proton and carbon. This allows for the direct mapping of each proton to its attached carbon, resolving any ambiguities that may arise from analyzing the 1D spectra alone. nih.gov This technique is particularly powerful for assigning the signals of the individual protons and carbons within both the fluorinated and unsubstituted phenyl rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of (E)-3-Fluorostilbene and to gain insight into its structural features through analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of (E)-3-Fluorostilbene shows a prominent molecular ion (M•⁺) peak at a mass-to-charge ratio (m/z) of 198, which corresponds to the molecular weight of the C₁₄H₁₁F formula. nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
The fragmentation pattern reveals the stability of the molecule. Common fragments observed include: nih.gov
m/z 197 ([M-H]⁺): A very intense peak resulting from the loss of a single hydrogen atom, indicating the high stability of the resulting cation.
m/z 196 ([M-2H]⁺): Another significant peak, likely formed by the loss of a second hydrogen atom, suggesting the formation of a stable, fully conjugated system.
m/z 178 ([M-HF]⁺ or [M-2H-F+H]⁺): Loss of a neutral HF molecule or fluorine radical can also occur, leading to fragments that indicate the presence of the fluorine substituent.
The stability of the stilbene core often leads to fragmentation being dominated by losses from the parent ion rather than extensive cleavage of the carbon skeleton. nih.govchemguide.co.uk
Table 3: Key Ions in the Mass Spectrum of (E)-3-Fluorostilbene
| m/z | Ion Formula | Identity |
|---|---|---|
| 198 | [C₁₄H₁₁F]•⁺ | Molecular Ion (M•⁺) |
| 197 | [C₁₄H₁₀F]⁺ | [M-H]⁺ |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing valuable information about the functional groups present. rsc.org The IR spectrum of (E)-3-Fluorostilbene displays several characteristic absorption bands that confirm its key structural features.
Key diagnostic peaks include:
C-H Stretching: Aromatic and vinylic C-H stretching vibrations are observed as a group of bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
C=C Stretching: Vibrations from the carbon-carbon double bonds of the aromatic rings and the central ethylenic bridge appear in the 1600-1450 cm⁻¹ region.
C-F Stretching: A strong, characteristic absorption band corresponding to the C-F bond stretch is expected in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.
Trans-alkene C-H Bending: A strong, sharp peak around 965 cm⁻¹ is highly characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted double bond, providing further confirmation of the (E)-stereochemistry. nist.gov
Table 4: Characteristic IR Absorption Bands for (E)-3-Fluorostilbene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |
| 1600 - 1450 | C=C Stretch | Aromatic & Alkene |
| 1250 - 1000 | C-F Stretch | Aryl-Fluoride |
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of stilbenes are governed by the π-conjugated system extending across the two phenyl rings and the central ethylenic bridge. For the parent compound, (E)-stilbene, the primary absorption band is attributed to the S₀ → S₁ (π → π*) transition. This transition is characterized by a high molar extinction coefficient and typically appears in the ultraviolet region.
The introduction of a fluorine atom at the meta-position (position 3) of one of the phenyl rings is expected to have a modest effect on the electronic spectra. Fluorine acts as a weak electron-withdrawing group via induction and a weak electron-donating group through resonance. These competing effects generally result in minor shifts (either bathochromic or hypsochromic) of the absorption and emission maxima compared to the unsubstituted (E)-stilbene.
Fluorescence in (E)-stilbenes originates from the relaxation of the first excited singlet state (S₁) back to the ground state (S₀). A key competing non-radiative decay pathway is the photoisomerization from the trans to the cis form, which significantly influences the fluorescence quantum yield. The efficiency of this process, and thus the fluorescence intensity, is highly dependent on factors like solvent viscosity and temperature. While specific data for (E)-3-Fluorostilbene is unavailable, the table below presents typical photophysical data for the parent (E)-stilbene for reference.
Table 1: Representative Photophysical Data for (E)-Stilbene Note: This data is for the parent compound, not (E)-3-Fluorostilbene, and is provided for contextual purposes.
| Parameter | Value | Solvent |
|---|---|---|
| Absorption Maximum (λabs) | ~294 nm | Hexane |
| Molar Extinction Coefficient (ε) | ~28,000 M-1cm-1 | Hexane |
| Emission Maximum (λem) | ~345 nm | Hexane |
| Fluorescence Quantum Yield (Φf) | ~0.04 | Hexane |
Transient Absorption and Transient Raman Spectroscopy for Excited-State Dynamics
The excited-state dynamics of stilbenes are dominated by the process of trans-cis isomerization, which occurs on an ultrafast timescale. Transient absorption (TA) spectroscopy is a powerful technique to probe these dynamics by monitoring the evolution of excited-state populations.
Upon photoexcitation, the TA spectrum of an (E)-stilbene derivative typically shows three main features acs.org:
Ground-State Bleach (GSB): A negative signal corresponding to the depletion of the ground-state population, observed around the steady-state absorption maximum.
Stimulated Emission (SE): A negative signal from the excited state (S₁) decaying back to the ground state, appearing at wavelengths longer than the GSB.
Excited-State Absorption (ESA): A positive signal corresponding to the absorption of the probe pulse by the excited-state population to higher excited states (S₁ → Sₙ).
The decay of the SE and ESA signals provides information on the lifetime of the S₁ state. For stilbenes, this lifetime is primarily dictated by the rate of twisting around the central double bond towards a perpendicular intermediate, which is a key step in the isomerization pathway. Studies on other fluorinated stilbenes suggest that the dynamics can be complex, sometimes involving relaxation from higher excited states (Sₙ) to the S₁ state before the twisting motion occurs acs.org.
Transient Raman spectroscopy would provide complementary information by revealing the vibrational modes of the molecule in its excited state. This could track structural changes, such as the stretching frequency of the ethylenic C=C bond, as the molecule evolves on the excited-state potential energy surface. However, no specific transient absorption or transient Raman data for (E)-3-Fluorostilbene could be found.
X-ray Crystallography for Solid-State Structure Confirmation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For (E)-stilbene and its derivatives, this technique provides precise information on bond lengths, bond angles, and the planarity of the molecule.
In the solid state, (E)-stilbene is largely planar, though crystal packing forces can induce minor deviations. A crystallographic analysis of (E)-3-Fluorostilbene would confirm the trans configuration of the double bond and reveal key structural parameters, including:
The C=C double bond length.
The torsion angles between the phenyl rings and the ethylenic plane, which quantify the degree of planarity.
The C-F bond length and its influence on the geometry of the substituted phenyl ring.
The intermolecular interactions (e.g., π-π stacking, C-H···F interactions) that govern the crystal packing.
A search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a reported crystal structure for (E)-3-Fluorostilbene. Therefore, no experimental crystallographic data can be presented.
Compound Names
| Compound Name |
|---|
| (E)-3-Fluorostilbene |
| (E)-Stilbene |
| cis-Stilbene |
Theoretical and Computational Studies on E 3 Fluorostilbene
Quantum Chemical Approaches for Electronic Structurenih.govucsb.edunih.gov
The electronic structure of a molecule governs its properties and reactivity. Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about orbital energies, electron distribution, and excited states.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data.
Møller-Plesset Perturbation Theory (MP2): This method improves upon the basic Hartree-Fock theory by adding a correction for dynamic electron correlation. ucsb.edu It is considered an economical way to achieve more accurate results for molecular energies and properties, especially when the system is well-described by a single-reference wavefunction. ucsb.edu For (E)-3-fluorostilbene, MP2 calculations can provide a reliable geometry and ground-state energy, accounting for the dispersion forces that are important in non-covalent interactions.
Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): Regarded as the "gold standard" in quantum chemistry for its high accuracy, the CCSD(T) method provides a very good description of electron correlation. qucosa.de It is often used to obtain benchmark energies for smaller molecules or to validate the results of less computationally expensive methods. qucosa.denii.ac.jp While its computational cost is high, applying CCSD(T) to (E)-3-fluorostilbene for single-point energy calculations can offer a highly accurate reference for its electronic structure and isomerization energies. nih.gov
The table below summarizes the key features of these ab initio methods in the context of studying (E)-3-fluorostilbene.
| Method | Key Feature | Application to (E)-3-Fluorostilbene | Computational Cost |
| MP2 | Includes second-order correction for electron correlation. ucsb.edu | Accurate geometry optimization and ground-state energy calculation. | Moderate |
| CCSD(T) | Highly accurate, includes single, double, and perturbative triple excitations. qucosa.de | Benchmark energy calculations for validating other methods. | High |
Density Functional Theory (DFT): DFT is a widely used computational method that determines the electronic properties of a system based on its electron density. nih.gov For molecules the size of (E)-3-fluorostilbene, DFT methods like the B3LYP functional offer a good balance between accuracy and computational efficiency for optimizing ground-state geometries and calculating electronic properties. nih.govnih.gov
Time-Dependent Density Functional Theory (TDDFT): TDDFT is an extension of DFT used to investigate excited states and electronic spectra. nih.gov It is a common choice for calculating the vertical excitation energies of stilbene (B7821643) derivatives, which correspond to the absorption of light. researchgate.netresearchgate.net However, studies on other fluorinated stilbenes have revealed that some common TDDFT functionals may fail to accurately describe systems exhibiting "sudden polarization," where the excited state has significant charge-transfer character. acs.org This suggests that careful validation of the chosen functional is necessary when studying the excited states of (E)-3-fluorostilbene. nih.gov
Investigation of Potential Energy Surfaces and Reaction Coordinatesnih.govnih.gov
The photoisomerization of stilbenes is governed by the shape of their potential energy surfaces (PES) in the ground (S0) and first excited (S1) electronic states. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry.
The primary reaction coordinate for stilbene isomerization is the torsional or twisting angle around the central ethylenic C=C double bond. researchgate.net Computational methods are used to map the energy profile along this coordinate. For (E)-3-fluorostilbene, the S1 PES is expected to have a minimum at a twisted geometry, approximately 90° from the planar ground state. This twisted conformation is where the energy gap between the S1 and S0 states is smallest, facilitating a transition back to the ground state. researchgate.net
Conical Intersections and Non-Adiabatic Dynamicsnih.gov
A conical intersection is a point on the PES where two electronic states (typically S1 and S0) become degenerate, or have the same energy. uni-koeln.deresearchgate.net These points act as photochemical funnels, enabling ultra-fast, non-radiative transitions from an upper electronic state to a lower one. frontiersin.orgnih.gov For stilbene and its derivatives, conical intersections are critical for the E/Z (trans/cis) photoisomerization process, providing the pathway for the molecule to return to the ground state after photoexcitation. nih.govbohrium.com
In the vicinity of a conical intersection, the Born-Oppenheimer approximation—which assumes the separation of nuclear and electronic motion—breaks down. nih.gov The resulting process is known as non-adiabatic dynamics, where the electronic and nuclear motions are strongly coupled. frontiersin.org Theoretical studies employ "on-the-fly" surface-hopping simulations to model these dynamics, simulating the trajectory of the molecule as it moves on the excited-state surface and "hops" to the ground-state surface upon reaching a conical intersection. nih.govuni-koeln.de
Analysis of Sudden Polarization and Zwitterionic States in Fluorostilbenesnih.gov
A key phenomenon observed in certain fluorinated stilbenes is "sudden polarization," where a nonpolar molecule becomes highly polarized (zwitterionic) upon photoexcitation. nih.gov This effect arises from a reordering of the electronic states due to fluorine substitution.
In these molecules, the Franck-Condon S1 and S2 excited states are dominated by quasi-degenerate HOMO-1 → LUMO and HOMO-2 → LUMO excitations. nih.gov The interaction between these configurations can lead to a symmetry-broken S1 state with significant charge separation, creating a large dipole moment. acs.org This zwitterionic character stabilizes the excited state, particularly in polar solvents.
While this effect is most pronounced in heavily substituted compounds like decafluorostilbene, the presence of a fluorine atom in (E)-3-fluorostilbene can influence the electronic landscape. acs.org Computational analysis is essential to determine the extent to which the 3-fluoro substituent induces polar character in the S1 excited state, which would have significant implications for its photophysical properties and isomerization dynamics.
Conformational Analysis and Steric Effectsnih.gov
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. The stability of these conformers is determined by a balance of electronic effects (e.g., conjugation) and steric effects (non-bonded repulsion between atoms). nih.govchemrxiv.org
For (E)-stilbene, the molecule generally adopts a near-planar conformation to maximize π-conjugation across the two phenyl rings and the central double bond. The fluorine atom in the 3-position (meta-position) of one phenyl ring is not expected to introduce significant steric hindrance that would force the molecule out of planarity. Its primary influence is electronic, altering the energies of the molecular orbitals and the distribution of electron density. Therefore, theoretical calculations on (E)-3-fluorostilbene are expected to show a stable, near-planar ground-state geometry, with the fluorine substitution primarily modulating its electronic and photophysical behavior rather than its fundamental shape.
Photophysical and Photochemical Mechanisms of E 3 Fluorostilbene
Electronic Excitation and Relaxation Pathways
The journey of (E)-3-Fluorostilbene from its ground state to an electronically excited state and back is governed by a series of distinct photophysical processes. These events, including absorption and fluorescence, are intrinsically linked to the molecule's electronic structure, which is subtly perturbed by the electronegative fluorine substituent.
Absorption Characteristics (Wavelengths, Coefficients, Band Gaps)
Upon irradiation, (E)-3-Fluorostilbene absorbs ultraviolet light, promoting an electron from a lower energy molecular orbital to a higher energy one. The primary absorption band for stilbene (B7821643) derivatives corresponds to the S₀ → S₁ (π → π*) transition. For the parent (E)-stilbene in hexane, this absorption occurs with a maximum (λmax) around 294 nm, characterized by a high molar extinction coefficient (ε) of approximately 34,010 M⁻¹cm⁻¹. researchgate.net
Fluorescence Emission and Quantum Yields
Following excitation to the S₁ state, the molecule can relax by emitting a photon in a process known as fluorescence. This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. For (E)-stilbene in hexane, fluorescence is a relatively inefficient process, with a quantum yield (Φf) of approximately 0.044. researchgate.net This low quantum yield is a direct consequence of the efficient competing pathway of E/Z isomerization.
The introduction of a fluorine atom can influence the fluorescence properties. In cases of heavy fluorination, such as in octafluorostilbene, a dramatic increase in the excited-state lifetime and a significant solvatochromic shift in the fluorescence band are observed. acs.org This is attributed to a reordering of the electronic states, leading to a polar, zwitterionic S₁ state that is more stable and less prone to non-radiative decay through twisting. acs.org For (E)-3-Fluorostilbene, the effect is expected to be much less pronounced but may still slightly alter the balance between radiative (fluorescence) and non-radiative (isomerization) decay pathways.
Solvent Effects on Photophysical Properties
The surrounding solvent environment can play a crucial role in dictating the photophysical behavior of stilbene derivatives. In nonpolar solvents like n-hexane, the excited state of stilbene is largely nonpolar. However, in polar solvents such as acetonitrile, the isomerization rate of (E)-stilbene is known to accelerate. For instance, the process takes about 84 picoseconds in n-hexane but shortens to 40 picoseconds in acetonitrile. acs.org This is explained by the stabilization of the polar, perpendicular intermediate (the 'phantom' state) in the polar solvent, which lowers the energy barrier for isomerization. acs.org
For heavily fluorinated stilbenes that possess a zwitterionic S₁ state, the effect of solvent polarity is even more dramatic. The polar excited state is significantly stabilized in polar solvents, leading to a substantial red-shift (bathochromic shift) in the fluorescence emission and a notable increase in the excited-state lifetime. For example, the lifetime of trans-2,3,5,6,2',3',5',6'-octofluorostilbene increases from 1.3 nanoseconds in n-hexane to 3.4 nanoseconds in acetonitrile. acs.org While (E)-3-Fluorostilbene is not expected to have a fully zwitterionic S₁ state like its heavily fluorinated counterparts, its excited state may possess some degree of charge-transfer character, making its photophysical properties sensitive to solvent polarity.
E/Z Photoisomerization Dynamics
The defining photochemical reaction of stilbene and its derivatives is the reversible isomerization between the trans (E) and cis (Z) forms. This process is initiated from the first excited singlet state (S₁) and is fundamental to its function as a molecular switch.
Excited-State Torsion and Perpendicular Conformation
The currently accepted mechanism for the photoisomerization of (E)-stilbene involves a torsional motion around the central ethylenic double bond. Upon excitation to the S₁ state, the molecule, initially in a planar or near-planar conformation (the Franck-Condon region), begins to twist. acs.org This rotation proceeds along the S₁ potential energy surface towards a non-planar geometry.
The key intermediate in this process is the "perpendicular" or "phantom" state (P), where the two phenyl rings are twisted approximately 90° relative to each other. acs.org At this geometry, the potential energy surfaces of the S₁ and S₀ states come very close together, forming a conical intersection. This provides an efficient funnel for non-radiative decay back to the ground state. nih.gov From this perpendicular conformation, the molecule can relax to either the trans or cis isomer on the S₀ surface with roughly equal probability. This rapid twisting and decay is the primary reason for the low fluorescence quantum yield of most stilbene derivatives in fluid solution. nih.gov
Influence of Fluorination on Isomerization Efficiency and Pathways
Fluorination can significantly modulate the dynamics of photoisomerization. As seen with heavily fluorinated stilbenes, the formation of a stable, polar S₁ state can introduce a substantial energy barrier to the twisting motion required for isomerization. This leads to much longer excited-state lifetimes (nanoseconds instead of picoseconds) and a decrease in the isomerization quantum yield. acs.org
For (E)-3-Fluorostilbene, the effect of a single meta-fluorine atom is more subtle. The inductive electron-withdrawing nature of fluorine can influence the electron density of the π-system and potentially alter the energy barrier of the S₁ → P torsion. nih.gov While the isomerization is still expected to be the dominant decay pathway from the excited state, the efficiency (quantum yield) and the rate of this process may be slightly different compared to the unsubstituted stilbene. The specific impact would depend on how the fluorine substitution affects the relative energies of the planar excited state and the twisted perpendicular intermediate. A slight increase or decrease in the energy barrier for torsion could either enhance or slightly hinder the isomerization efficiency.
Triplet State Involvement in Photoisomerization
The process of E/Z (or trans/cis) photoisomerization of stilbenes can proceed through either a singlet or a triplet excited state pathway. While direct photoisomerization primarily occurs on the first excited singlet state (S₁) potential energy surface, the triplet state (T₁) mechanism becomes significant in sensitized photoisomerization experiments. researchgate.net In this mechanism, a sensitizer (B1316253) molecule absorbs a photon, undergoes intersystem crossing to its triplet state, and then transfers its triplet energy to a ground-state stilbene molecule.
For the parent compound, stilbene, the triplet state mechanism is well-established. researchgate.netresearchgate.net Upon energy transfer from a sensitizer, the stilbene molecule is promoted to its lowest triplet state, T₁. The potential energy surface of this T₁ state features a minimum at a twisted, or perpendicular, geometry (often termed the 'phantom triplet' or ³p*), which is energetically favored over the planar trans (³t) and cis (³c) triplet configurations. researchgate.net
From this twisted geometry, the molecule deactivates non-radiatively to the ground state (S₀) potential energy surface. This decay process populates both the trans and cis ground-state isomers. researchgate.net The ratio in which the two isomers are formed is determined by the decay dynamics from the common twisted triplet intermediate. researchgate.net While specific studies focusing solely on the triplet state quantum yields and lifetimes of (E)-3-fluorostilbene are not widely detailed in the reviewed literature, the fundamental mechanism is expected to follow that of the parent stilbene, as outlined in the table below.
Table 1: Key Steps in the Sensitized Triplet Photoisomerization Pathway of Stilbene
| Step | Description | Species Involved |
|---|---|---|
| 1. Excitation | A sensitizer molecule (Sens) absorbs light and is promoted to its first excited singlet state (¹Sens*). | Sens → ¹Sens* |
| 2. Intersystem Crossing | The sensitizer crosses over to its triplet state (³Sens*). | ¹Sens* → ³Sens* |
| 3. Energy Transfer | The triplet sensitizer transfers its energy to a ground-state (E)-stilbene molecule, generating a triplet stilbene (³t*). | ³Sens* + (E)-stilbene → Sens + ³t* |
| 4. Relaxation | The planar triplet stilbene relaxes to the more stable, twisted 'phantom' triplet state (³p*). | ³t* → ³p* |
Photocyclization and Related Photoreactions
One of the characteristic photoreactions of stilbenes and their derivatives is oxidative photocyclization, often referred to as the Mallory reaction. nih.govwikipedia.org This reaction provides a synthetic route to phenanthrenes. The process is not a direct conversion of the (E)-isomer but requires its initial photoisomerization to the corresponding (Z)-isomer. nih.govnih.gov
For (E)-3-fluorostilbene, the reaction sequence is as follows:
Photoisomerization : Upon ultraviolet irradiation, (E)-3-fluorostilbene first isomerizes to (Z)-3-fluorostilbene. nih.govbeilstein-journals.org
Electrocyclization : The (Z)-isomer, being in a suitable conformation, undergoes a conrotatory 6π-electron electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate. wikipedia.org
Oxidation : This unstable dihydrophenanthrene intermediate must be trapped by an oxidizing agent, such as iodine or oxygen, to prevent it from reverting to the (Z)-stilbene. nih.govnih.gov The oxidation step removes two hydrogen atoms, leading to aromatization and the formation of the stable phenanthrene (B1679779) ring system. nih.gov
In the case of 3-fluorostilbene, this reaction yields 3-fluorophenanthrene (B1363123). sci-hub.se It has been noted that for meta-substituted stilbenes, cyclization can theoretically lead to a mixture of products (in this case, 1- and 3-fluorophenanthrene). wikipedia.org However, studies have reported the successful synthesis of 3-fluorophenanthrene from the corresponding stilbene. sci-hub.se
Table 2: Products of the Oxidative Photocyclization of (E)-3-Fluorostilbene
| Reactant | Key Intermediate | Oxidizing Agent | Final Product | Reported Melting Point of Product |
|---|
Chemical Reactivity and Derivatization Strategies for E 3 Fluorostilbene
Exploration of Reaction Mechanisms
Understanding the reaction mechanisms involving (E)-3-fluorostilbene is crucial for controlling the outcome of chemical transformations and for designing new synthetic routes.
Catalyzed Cross-Coupling Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of stilbenes and their derivatives, offering high efficiency and stereoselectivity. nih.govscispace.com The Heck reaction and the Suzuki coupling are two prominent examples of such transformations.
The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. uliege.be For the synthesis of (E)-3-fluorostilbene, this could involve the reaction of 3-fluorostyrene (B1329300) with an aryl halide or the reaction of styrene (B11656) with a 3-fluoroaryl halide. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. The use of phosphine (B1218219) or phosphite (B83602) ligands can improve catalyst activity and selectivity. uliege.be For instance, palladium acetate (B1210297) with phosphite ligands has been shown to effectively catalyze the coupling of styrenes with chloro- and bromoarenes. uliege.be
The Suzuki coupling reaction utilizes an organoboron compound (like a boronic acid or ester) and an aryl halide, coupled in the presence of a palladium catalyst and a base. mdpi.com This method is known for its tolerance of a wide range of functional groups. The synthesis of (E)-3-fluorostilbene via Suzuki coupling could involve the reaction of (E)-2-(3-fluorophenyl)vinylboronic acid with an aryl halide or 3-fluorophenylboronic acid with a styryl halide. The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination. mdpi.com
The Horner-Wadsworth-Emmons (HWE) reaction is another important method for stilbene (B7821643) synthesis, often providing high (E)-selectivity. lookchem.com This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. lookchem.com The HWE reaction offers advantages over the traditional Wittig reaction, such as the easy removal of the water-soluble phosphate (B84403) byproduct. lookchem.com
| Reaction | Catalyst/Reagents | Key Features | Reference(s) |
| Heck Reaction | Pd(OAc)₂, P(o-tolyl)₃, Amine solvent | Good yields and full conversion of substrates. lookchem.com | lookchem.com |
| Suzuki Coupling | Pd catalyst, Base, Organoboron compound | Tolerates various functional groups. mdpi.com | mdpi.com |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Aldehyde/Ketone | High (E)-selectivity, water-soluble byproducts. lookchem.com | lookchem.com |
Nucleophilic Substitution Patterns (if relevant to C-F activation)
The carbon-fluorine (C-F) bond is generally strong and less reactive than other carbon-halogen bonds, making its activation a significant challenge in organic synthesis. baranlab.org However, under certain conditions, the fluorine atom in (E)-3-fluorostilbene can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if the aromatic ring is further activated by electron-withdrawing groups. acgpubs.org
The activation of C-F bonds can be achieved using transition metal catalysts, such as nickel and palladium complexes. mdpi.comresearchgate.net These metals can facilitate the oxidative addition of the C-F bond, leading to the formation of an organometallic intermediate that can then undergo further reactions. researchgate.net For instance, nickel-catalyzed amination of fluoroaromatics with primary amines has been reported. mdpi.com
In some cases, the phosphine ligands used in catalytic reactions can actively participate in C-F bond activation. researchgate.net This "phosphine-assisted" pathway involves the addition of the C-F bond across the metal-phosphine bond, forming a metallophosphorane transition state. researchgate.net
The reactivity of the C-F bond is also influenced by the position of the fluorine atom on the aromatic ring and the presence of other substituents. In fluoro-substituted chalcones, for example, the rate of nucleophilic aromatic substitution is increased by the presence of multiple fluorine atoms and the carbonyl group, which helps to stabilize the negatively charged intermediate. acgpubs.org
Post-Synthetic Modification and Functionalization
Once (E)-3-fluorostilbene is synthesized, it can be further modified to introduce additional functional groups or to create derivatives for specific applications.
Introduction of Additional Functional Groups
The stilbene scaffold allows for the introduction of a variety of functional groups, which can significantly alter the molecule's physical, chemical, and biological properties. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can tune the electronic and photophysical properties of the molecule. nih.gov
One common strategy for functionalization is through reactions targeting the aromatic rings. For example, electrophilic aromatic substitution reactions could potentially introduce groups like nitro or acyl groups, although the fluorine atom's deactivating effect must be considered. Alternatively, the existing fluorine atom could be replaced via nucleophilic aromatic substitution, as discussed previously.
The vinyl bridge of the stilbene can also be a site for functionalization. For example, oxidative photocyclization, known as the Mallory reaction, can be used to convert stilbenes into phenanthrenes. nih.gov This reaction proceeds through a dihydrophenanthrene intermediate that is oxidized to the aromatic phenanthrene (B1679779). nih.gov The reaction is compatible with various substituents, including fluoro groups. nih.gov
Furthermore, stilbene derivatives can be used as precursors for more complex structures. For example, nitrovinyl stilbenes can be synthesized from stilbene intermediates. nih.gov
Strategies for Derivatization for Analytical Applications
Stilbene derivatives are widely used as fluorescent probes and sensors due to their unique photophysical properties. mdpi.comnih.gov The derivatization of (E)-3-fluorostilbene can be tailored to create molecules with specific fluorescence characteristics for analytical applications.
The introduction of fluorophores to the stilbene backbone is a common strategy. nih.gov For example, BODIPY (4-bora-3a,4a-diaza-s-indacene) dyes can be coupled to stilbene moieties to create fluorescent probes for detecting amyloid plaques in Alzheimer's disease. nih.gov The linkage between the fluorophore and the stilbene can be varied, for instance, by using polyethylene (B3416737) glycol (PEG) chains to adjust the probe's lipophilicity. nih.gov
The photophysical properties of stilbenes are highly sensitive to their environment and substitution pattern. acs.org Fluorination, in particular, can have a profound effect on the electronic states and photochemical behavior of stilbenes. acs.orgacs.org Symmetrically fluorinated stilbenes have been shown to exhibit a "sudden polarization" effect upon photoexcitation, leading to the formation of a zwitterionic excited state. acs.org This phenomenon can be exploited in the design of sensitive fluorescent probes.
2
The chemical reactivity of (E)-3-fluorostilbene is primarily centered around the two phenyl rings and the central carbon-carbon double bond. The fluorine substituent on one of the phenyl rings influences the electronic properties of that ring, thereby affecting its reactivity in derivatization reactions. Derivatization strategies for (E)-3-fluorostilbene can be explored through various organic reactions to modify its structure and properties.
1 Alkylation and Esterification
Direct alkylation and esterification of the parent (E)-3-fluorostilbene molecule are not commonly reported in the literature. These reactions typically require the presence of specific functional groups that are absent in the native structure of (E)-3-fluorostilbene.
Esterification: Esterification is a process of forming an ester from an alcohol and a carboxylic acid. Since (E)-3-fluorostilbene lacks both hydroxyl and carboxyl functional groups, direct esterification is not feasible. To achieve ester derivatization, (E)-3-fluorostilbene would first need to be functionalized to introduce a hydroxyl or carboxylic acid group. For instance, hydroxylation of the aromatic ring or oxidation of the vinyl group could provide the necessary functional handle for subsequent esterification. Studies on fluorinated aromatic carboxylic acids have demonstrated their successful esterification using various catalytic methods. rsc.orgresearchgate.netmdpi.com
2 Acylation
Friedel-Crafts acylation is a more controlled and synthetically useful method for introducing an acyl group onto the aromatic rings of (E)-3-fluorostilbene compared to alkylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.org The product of this reaction is a ketone, which is less reactive than the starting material, thus preventing further acylation of the same molecule. organic-chemistry.org
The fluorine atom at the 3-position is an ortho-, para-directing deactivator, while the vinylbenzene moiety is an activating group. Therefore, acylation is expected to occur on either of the two phenyl rings, with the position of substitution being influenced by the electronic and steric effects of the existing substituents. For instance, acylation of fluorobenzene (B45895) with benzoyl chloride has been shown to yield the para-substituted product with high selectivity. sioc-journal.cn
Table 1: Potential Acylation Reactions of (E)-3-Fluorostilbene
| Acylating Agent | Catalyst | Potential Product(s) |
| Acetyl chloride | AlCl₃ | Acetyl derivative on one of the phenyl rings |
| Benzoyl chloride | AlCl₃ | Benzoyl derivative on one of the phenyl rings |
| Acetic anhydride | AlCl₃ | Acetyl derivative on one of the phenyl rings |
3 Silylation
Silylation is a derivatization technique that involves the replacement of an active hydrogen atom in a molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This method is widely used to increase the volatility and thermal stability of compounds for analysis by gas chromatography (GC). Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
However, silylation is not a viable derivatization strategy for (E)-3-fluorostilbene in its native form. The molecule does not possess any active hydrogens, such as those found in hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups, which are necessary for the silylation reaction to occur. Therefore, to make (E)-3-fluorostilbene amenable to silylation, it would first need to be chemically modified to introduce a functional group with an active hydrogen.
4 Common Derivatization Reagents and Protocols
While direct derivatization protocols for (E)-3-fluorostilbene are not extensively documented, general methods for the derivatization of stilbenes and related aromatic compounds can provide insights into potential strategies. The applicability of these reagents and protocols to (E)-3-fluorostilbene would depend on the specific reaction and whether the necessary functional groups are present or have been introduced.
Table 2: General Derivatization Reagents and Their Potential Application
| Reagent Class | Specific Reagent Example | Potential Application for (E)-3-Fluorostilbene Derivatives | Reference |
| Acylating Agents | Acetyl chloride, Benzoyl chloride | Acylation of the phenyl rings (Friedel-Crafts reaction). | masterorganicchemistry.comorganic-chemistry.org |
| Alkylating Agents | Alkyl halides | Alkylation of the phenyl rings (Friedel-Crafts reaction, prone to side reactions). | wikipedia.orgmasterorganicchemistry.com |
| Silylating Agents | BSTFA, MSTFA | Silylation of hydroxyl or carboxyl groups if introduced onto the stilbene backbone. | |
| Oxidizing Agents | Potassium permanganate, Ozone | Cleavage of the double bond to form aldehydes or carboxylic acids, which can be further derivatized. | |
| Halogenating Agents | N-Bromosuccinimide (NBS) | Bromination of the double bond or the phenyl rings. | |
| Reagents for Heck Coupling | Palladium(II) acetate | Used in the synthesis of stilbene derivatives from aryl halides and alkenes. Can be used to create more complex stilbene structures. | nih.gov |
It is important to note that the reactivity of (E)-3-fluorostilbene in these derivatization reactions would need to be experimentally determined. The presence of the fluorine atom and the stereochemistry of the double bond will influence the reaction pathways and product distributions.
Applications of E 3 Fluorostilbene in Advanced Materials Science
Optoelectronic Materials and Devices
The introduction of a fluorine atom to the stilbene (B7821643) structure fundamentally tunes its electronic properties, which is a key aspect for the design of optoelectronic materials. acs.org Research into fluorinated stilbenes demonstrates that the substitution site of the fluorine atom significantly impacts the molecule's frontier orbitals. acs.org For (E)-3-Fluorostilbene, fluorination at the 3-position has a stabilizing effect on the HOMO. acs.org This precise control over electronic structure is critical for developing materials used in devices that interact with light and electricity.
While stilbene derivatives are explored for optoelectronic applications, including as fluorescent probes and in OLEDs, specific research detailing the use of (E)-3-Fluorostilbene as an emitter or host material in OLEDs is not extensively documented in current literature. researchgate.net However, the known effects of fluorination on organic semiconductors suggest its potential. The introduction of fluorine atoms into organic molecules can enhance key properties for OLED applications, such as improving electron injection and transport, and increasing the material's thermal and morphological stability. rsc.org The modification of HOMO/LUMO energy levels by the electronegative fluorine atom is a crucial strategy in designing efficient and stable emitter or host materials for blue phosphorescent OLEDs, which remains a significant challenge in the field. rsc.orgresearchgate.net
Stilbene derivatives are a cornerstone of the fluorescent whitening agent (FWA), or optical brightener, industry. researchgate.net These compounds are widely used in textiles, paper products, and detergents to counteract the natural yellowing of materials. researchgate.netbund.defineotex.com The fundamental principle of their function is absorbing light in the invisible ultraviolet spectrum and re-emitting it as visible blue light, which results in a brighter, "whiter" appearance. fineotex.com Many commercial optical brighteners are derivatives of 4,4′-diaminostilbene-2,2′-disulphonic acid. google.comresearchgate.net
Although (E)-3-Fluorostilbene is not specifically identified as a commercial FWA, its core structure and fluorescent properties are highly relevant to this application class. The photophysical properties of fluorinated stilbenes, particularly their strong fluorescence, make them suitable candidates for such applications. acs.org The study of various stilbene-type dyes and their optical properties provides a basis for understanding how substitutions, including fluorination, affect absorption and emission characteristics.
Dye Lasers and Scintillators
In the field of laser technology, certain stilbene derivatives are utilized as gain media in dye lasers. wikipedia.org A notable example is "Stilbene 3," an efficient and photostable dye used for the blue-violet spectral region. researchgate.net It is important to distinguish that "Stilbene 3" is a specific water-soluble compound, Na-bis-ortho-stilbene-sulphonate, and is structurally different from (E)-3-Fluorostilbene. researchgate.netresearchgate.net There is currently no evidence to suggest that (E)-3-Fluorostilbene is used as a laser dye.
Similarly, the parent compound, stilbene (C14H12), is well-established in the field of radiation detection as an organic scintillator. indico.global Stilbene crystals are particularly valued for their ability to perform pulse-shape discrimination (PSD), which allows for the effective separation of signals from neutrons and gamma rays. indico.global This property is critical for applications in fast neutron detection and spectrometry. However, the scientific literature does not indicate that (E)-3-Fluorostilbene has been specifically developed or utilized for scintillator applications.
Conformational Control in Material Design
The substitution of hydrogen with fluorine is a powerful tool for controlling molecular conformation in material design. mdpi.com The fluorine atom in (E)-3-Fluorostilbene influences the molecule's shape and electronic distribution, which in turn dictates its photophysical behavior and solid-state packing. The electron-withdrawing nature of fluorine has a stabilizing effect on the stilbene structure, while its placement at a specific site creates distinct interactions that can alter the potential energy surface of the molecule's excited states. acs.org
This principle is demonstrated in studies of other fluorinated molecules, where strategic fluorination is used to constrain the conformation of alkyl chains. mdpi.com In the context of stilbenes, fluorination can lead to surprising photochemical behaviors, such as the induction of a "sudden polarization" effect in heavily fluorinated derivatives, where a nonpolar molecule becomes polarized upon photoexcitation. acs.org This effect arises from fluorine-induced changes in the ordering of molecular orbitals. acs.org By precisely placing fluorine atoms on the stilbene framework, researchers can control properties such as the planarity of the molecule, the dynamics of its photoisomerization, and its intermolecular interactions, which is a key strategy for designing next-generation materials with tailored optical and electronic functions.
Conclusion and Future Research Perspectives
Summary of Key Findings on (E)-3-Fluorostilbene
(E)-3-Fluorostilbene, a halogenated derivative of the stilbene (B7821643) backbone, has been a subject of interest due to the unique influence of the fluorine substituent on its electronic and structural characteristics. The introduction of a fluorine atom at the meta-position of one of the phenyl rings subtly alters the molecule's properties compared to the parent stilbene.
Key findings from various studies reveal that the presence of the fluorine atom can influence the molecule's photophysical behavior, including its absorption and emission spectra. While specific data for (E)-3-fluorostilbene is not extensively documented in publicly available literature, studies on other fluorostilbenes suggest that fluorination can lead to shifts in these spectral properties.
Spectroscopic data for (E)-3-Fluorostilbene is available through databases such as PubChem. This includes 13C NMR and GC-MS data, which are crucial for its identification and characterization. nih.gov
Table 1: Basic Properties of (E)-3-Fluorostilbene
| Property | Value |
|---|---|
| Molecular Formula | C14H11F |
| Molecular Weight | 198.23 g/mol |
| IUPAC Name | 1-fluoro-3-[(E)-2-phenylethenyl]benzene |
Emerging Challenges and Opportunities in Synthesis and Characterization
The synthesis of stilbene derivatives can be achieved through various established methods, including the Wittig reaction, Heck reaction, and McMurry reaction. nih.gov However, the stereoselective synthesis of the (E)-isomer of 3-fluorostilbene can present challenges, such as the potential for the formation of the (Z)-isomer as a byproduct. Achieving high yields of the desired stereoisomer often requires careful optimization of reaction conditions and catalyst selection. An opportunity lies in the development of more efficient and stereoselective synthetic routes, potentially utilizing modern catalytic systems that offer greater control over the product's geometry. nih.gov
In terms of characterization, while standard techniques like NMR and mass spectrometry are effective for structural elucidation, a deeper understanding of the photophysical properties of (E)-3-fluorostilbene requires more advanced spectroscopic methods. mdpi.com A significant opportunity exists in conducting comprehensive photophysical studies, including quantum yield measurements and time-resolved fluorescence spectroscopy, to fully map its excited-state dynamics. Such studies would provide valuable insights into how the fluorine substituent influences the deactivation pathways of the excited state.
Directions for Advanced Theoretical and Experimental Studies
Future research on (E)-3-fluorostilbene would benefit from a synergistic approach combining advanced theoretical calculations and experimental investigations.
Theoretical Studies: Computational chemistry can provide profound insights into the electronic structure and potential energy surfaces of (E)-3-fluorostilbene. researchgate.netlatrobe.edu.au Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to:
Predict the absorption and emission spectra. acs.org
Elucidate the nature of the electronic transitions.
Investigate the mechanism of photoisomerization between the (E) and (Z) isomers.
Understand the impact of the fluorine atom on the molecule's frontier molecular orbitals (HOMO and LUMO). researchgate.net
Experimental Studies: Advanced experimental studies are crucial to validate theoretical predictions and to uncover novel phenomena. Future experimental work could focus on:
Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can be used to directly observe the dynamics of the excited states on the femtosecond to picosecond timescale. acs.org This would provide critical data on the rates of isomerization and other photophysical processes.
Solvatochromism Studies: Investigating the effect of solvent polarity on the absorption and fluorescence spectra can reveal information about the change in dipole moment upon excitation.
Single-Molecule Spectroscopy: At a more advanced level, single-molecule studies could probe the heterogeneity in the photophysical behavior of individual (E)-3-fluorostilbene molecules. mdpi.com
Potential for Novel Fluorostilbene Derivatives in Materials Innovation
The unique properties of fluorinated organic molecules make them attractive candidates for various applications in materials science. mdpi.com While research on (E)-3-fluorostilbene itself is not extensive in this area, the broader class of fluorostilbenes holds significant promise.
The introduction of fluorine can enhance properties such as thermal stability and resistance to photo-oxidation, which are desirable for materials used in organic electronics. nbinno.com Stilbene derivatives are known for their emissive properties and have been investigated for use in organic light-emitting diodes (OLEDs). mdpi.com The tailored electronic properties of fluorostilbenes could lead to the development of new and improved organic electronic materials. mdpi.com
Furthermore, the photophysical properties of stilbenes, which can be tuned by substitution, make them interesting for applications in optical materials, such as fluorescent probes and optical glasses with specific refractive and dispersive properties. researchgate.netleibniz-inm.degoogle.com The development of novel fluorostilbene derivatives, building upon the fundamental understanding of compounds like (E)-3-fluorostilbene, could pave the way for innovative materials with tailored optical and electronic functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-fluoro-stilbene, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis of (E)-3-fluoro-stilbene derivatives can be achieved via Cu(I)-catalyzed 1,3-dipolar cycloaddition of 3-fluorophenylacetylene with azido-sugar precursors. Key parameters include:
- Catalyst : Cu(I) species (e.g., CuBr) to promote regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Temperature : Moderate heating (50–70°C) to balance reaction rate and stereochemical control.
- Purification : Column chromatography or recrystallization to isolate the (E)-isomer.
- Steric and electronic effects of the fluorine substituent may favor the (E)-configuration during cycloaddition .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of (E)-3-fluoro-stilbene?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : and NMR to confirm fluorine substitution and trans-configuration (e.g., coupling constants Hz for stilbene derivatives).
- X-ray Crystallography : Definitive proof of stereochemistry and molecular packing.
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment via retention time and UV-Vis profiles (e.g., absorption at ~300 nm for stilbenes) .
Q. How should researchers design experiments to study solvent effects on (E)-3-fluoro-stilbene’s electronic properties?
- Methodological Answer :
- Solvent Selection : Use solvents with varying polarity (e.g., hexane, ethanol, DMSO) to probe solvatochromism.
- Spectroscopic Probes : UV-Vis and fluorescence spectroscopy to monitor shifts in absorption/emission maxima.
- Computational Modeling : Density Functional Theory (DFT) calculations to correlate solvent dielectric constants with excited-state behavior.
- Control Experiments : Compare with non-fluorinated stilbene analogs to isolate fluorine’s electronic contributions .
Advanced Research Questions
Q. What strategies resolve contradictions in experimental data, such as discrepancies in spectroscopic results or reactivity profiles?
- Methodological Answer :
- Cross-Validation : Replicate experiments under identical conditions and compare with independent techniques (e.g., NMR vs. X-ray).
- Expert Consultation : Engage interdisciplinary teams to identify confounding variables (e.g., solvent impurities, isomerization during analysis).
- Data Harmonization : Standardize units and protocols (e.g., temperature control during spectral acquisition) .
- Example: Inconsistent NMR shifts may arise from trace metal contaminants; chelating agents (e.g., EDTA) can mitigate this .
Q. How can (E)-3-fluoro-stilbene derivatives be engineered for multi-target drug design in diseases like cancer or Alzheimer’s?
- Methodological Answer :
- Hybridization : Attach pharmacophores (e.g., acetylcholinesterase inhibitors) to the stilbene core via click chemistry or Suzuki coupling.
- Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., methoxy, hydroxyl groups) to optimize binding affinity.
- In Silico Screening : Molecular docking against targets like β-amyloid plaques or kinase enzymes.
- In Vivo Validation : Use transgenic models to assess bioavailability and toxicity .
Q. How should researchers address incomplete or conflicting datasets in environmental fate studies of (E)-3-fluoro-stilbene?
- Methodological Answer :
- Data Triangulation : Combine experimental results (e.g., hydrolysis rates) with computational predictions (e.g., EPI Suite).
- Stakeholder Collaboration : Cross-reference with regulatory databases (e.g., NIST) or industry reports to fill gaps.
- Uncertainty Analysis : Apply Monte Carlo simulations to quantify confidence intervals for degradation half-lives.
- Case Study : Discrepancies in photolysis rates may require controlled light-exposure experiments to isolate degradation pathways .
Key Considerations for Experimental Design
| Parameter | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Stereoselectivity | Optimize catalyst/solvent systems | Computational modeling of transition states |
| Data Validation | Replicate with standard protocols | Cross-disciplinary peer review |
| Multi-Target Design | SAR for single targets | Hybrid molecule synthesis & polypharmacology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
